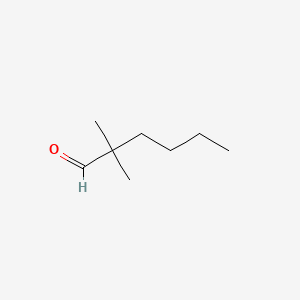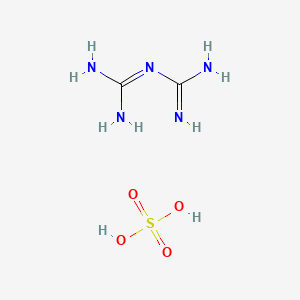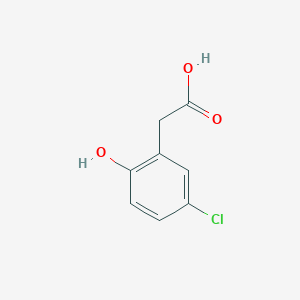
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide
Descripción general
Descripción
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide, commonly known as Chlorfenacetin, is a chemical compound that has been used in scientific research for its unique properties. Chlorfenacetin is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of the acetanilide family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Chromatographic Analysis
The use of N-(4-chlorophenyl)-2,2,2-trifluoroacetamide and related compounds has been explored in chromatographic analysis. A method involving gas chromatography after silylation, utilizing MSTFA (N-methyl-N-trimethyl-silyl trifluoroacetamide) as a derivatizing agent, has been developed for the simultaneous determination of related compounds including Triclocarban and Cloflucarban (Heyn, Zaranyika, & Goldberg, 1982).
Synthesis of Insecticidal Agents
N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, synthesized through interaction with various reagents, have demonstrated potential as insecticidal agents. This includes efficacy against the cotton leafworm, Spodoptera littoralis, showcasing the compound's application in agricultural chemistry (Rashid et al., 2021).
Chemical Reactions and Structural Studies
Trifluoroacetamide, a related compound, has been studied in reactions with alkenes and dienes, leading to the formation of various iodine and hydroxy derivatives. These reactions highlight the chemical versatility of trifluoroacetamides and their derivatives in organic synthesis (Shainyan et al., 2015). Additionally, X-ray, FTIR, and DFT studies of new iodine-containing derivatives of trifluoroacetamide provide insights into their molecular structures (Sterkhova, Astakhova, & Shainyan, 2017).
Antiplasmodial Properties
Novel compounds related to trifluoroacetamides, such as N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, have been synthesized and evaluated for potential in vitro antiplasmodial properties. This suggests a potential application in the development of antimalarial drugs (Mphahlele, Mmonwa, & Choong, 2017).
Environmental Contamination Studies
Compounds structurally related to N-(4-chlorophenyl)-2,2,2-trifluoroacetamide, like tris(4-chlorophenyl)methanol, have been studied for their environmental impact. Investigations into their origins, presence in biological samples, and potential toxicological effects highlight the environmental relevance of these compounds (Foster et al., 1999).
Synthesis of Novel Compounds
Research in synthetic chemistry has led to the creation of novel compounds involving N-(4-chlorophenyl)-2,2,2-trifluoroacetamide or its derivatives. These studies contribute to the expansion of available compounds for various applications in chemistryand pharmaceuticals. For instance, the synthesis of N-aryl-N-isopropyl-2-hydroxyacetamide from arylamines demonstrates the utility of trifluoroacetamide derivatives in creating important intermediates for pesticides (Shu, 2001).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCIPXJRCETGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193399 | |
| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2,2,2-trifluoroacetamide | |
CAS RN |
404-25-1 | |
| Record name | N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B1618904.png)
![1-[(1S)-Phenylethyl]piperazine](/img/structure/B1618905.png)

![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)
![2-[(4-Aminobenzoyl)amino]-5-[[4-[(4-aminobenzoyl)amino]-3-sulfophenyl]carbamoylamino]benzenesulfonic acid](/img/structure/B1618910.png)





